5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
The compound 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of 1,3-dioxane with potential applications in organic synthesis. While the provided papers do not directly discuss this exact compound, they do provide insights into the chemistry of closely related 1,3-dioxane derivatives, which can be used to infer properties and reactivity patterns that may be relevant to 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione.
Synthesis Analysis
The synthesis of related cage-like dioxane structures has been demonstrated through the Diels-Alder dimerization of brominated cyclopentadienone derivatives, followed by deacetalization and base-promoted rearrangement processes . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 1,3-dioxane derivatives has been extensively studied using techniques such as NMR spectroscopy and X-ray diffraction analysis. For instance, the structure of 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane was determined to have a chair conformation with equatorial orientation of substituents . This information is valuable for predicting the conformational preferences of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione, which may also favor a chair conformation due to the steric demands of the substituents.
Chemical Reactions Analysis
The reactivity of 1,3-dioxane derivatives can be quite diverse. For example, selective hydrogenation of the exocyclic double bond in 2,2-dimethyl-5-(5-R-furfurylidene)-1,3-dioxane-4,6-diones has been achieved using sodium borohydride . This indicates that the double bonds in dioxane derivatives can be chemically modified, which could be relevant for the functionalization of 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxane derivatives can be influenced by their molecular structure. For instance, the presence of substituents can affect the crystal packing and hydrogen bonding patterns, as seen in the crystal structure of 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione . The bromine atom in 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione could similarly influence its physical properties, such as solubility and melting point, as well as its reactivity in electrophilic substitution reactions.
Scientific Research Applications
Synthesis Techniques
5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione plays a pivotal role in various synthesis techniques. For instance, it is involved in the efficient synthesis of 5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones, employing neutral conditions and offering high yields with environmental friendliness (Jin et al., 2006). Additionally, it is integral in producing 6-bromo-4-iodoquinoline, an important intermediate for numerous biologically active compounds (Wang et al., 2015).
Structural Analysis
The compound is frequently used to understand molecular and crystal structures. Detailed structural analysis has been performed, utilizing techniques like X-ray diffraction to elucidate the molecular conformation and crystal packing of derivatives of this compound (Coppernolle et al., 2010). Such studies offer insights into the molecular interactions and stability of these structures.
Chemical Reactions and Properties
In the realm of chemical reactions, this dione has been explored for its behavior in various contexts. Research includes understanding the fate of carbonyl-18O in the rearrangement of acyloxycarbene to a 1,2-dione (Brown et al., 1983) and studying its reaction with tert-butyl isocyanide in the presence of primary or secondary amines (Yavari et al., 2003). These studies highlight its reactivity and potential applications in synthetic chemistry.
properties
IUPAC Name |
5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO4/c1-6(2)10-4(8)3(7)5(9)11-6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYYXPWHYIYFMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565310 | |
Record name | 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
66145-20-8 | |
Record name | 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90565310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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